molecular formula C17H22N4O5S B1206812 Piribedil mesylate CAS No. 52293-23-9

Piribedil mesylate

Katalognummer B1206812
CAS-Nummer: 52293-23-9
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: DEZKFCIOSKCCHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

Piribedil, a dopamine agonist with equal affinity for D2/D3 dopamine receptors, shows efficacy in treating Parkinson's disease, both as monotherapy and adjunct to levodopa (L-dopa). Studies reveal it induces less dyskinesia than L-dopa in MPTP-treated common marmosets, a model for Parkinson's disease (Smith et al., 2002). Furthermore, piribedil monotherapy has been shown to be effective in early Parkinson's disease, improving motor disability significantly over a 7-month period compared to placebo (Rascol et al., 2006).

Cognitive and Motor Symptom Improvement

Piribedil demonstrates efficacy in improving parkinsonian motor symptoms with a lower propensity to induce dyskinesia compared to levodopa. It also shows potential in improving non-motor symptoms like apathy, though further studies are needed (Pérez-Lloret & Rascol, 2016). Additionally, piribedil, as part of a multidrug regimen for Parkinsonism, has shown benefits in patients not well controlled on other medications (Feigenson et al., 1976).

Neurochemical Effects

Piribedil increases acetylcholine levels in the rat striatum and diencephalon, indicating a direct stimulation of dopamine receptors (Ladinsky et al., 1974). It also shows a synergistic effect in enhancing stereotyped behaviour and locomotor activity in adult rats, suggesting postsynaptic dopaminergic action mediated by its active metabolite (Creese, 1974).

Tinnitus Treatment

A study investigated piribedil for the treatment of chronic tinnitus, though it did not show significant improvement over placebo. The study suggests a potential effect of piribedil in a specific electrophysiologically characterized tinnitus subgroup (de Azevedo et al., 2009).

Psychiatric Applications

Piribedil may have potential applications in psychiatry and addiction medicine, displaying antidementic, nootropic, antidepressant, anxiolytic, analgesic, and vasodilating properties. Its effects on small cerebral vessels and hormone secretion suggest its effectiveness in various mental and substance use disorders (Bykov & Bekker, 2020).

Psychomotor and Cognitive Effects

Piribedil has been shown to improve alertness and information processing speed in the central nervous system in healthy volunteers (Schück et al., 2002).

Memory Enhancement

Piribedil demonstrates memory-enhancing properties in rodent models, suggesting its efficacy in treating cognitive impairment of Parkinson's disease (Marighetto et al., 2008).

Antidepressant Properties

Piribedil exerts antidepressant-like actions in various rodent models, mainly via recruitment of D2 receptors. This suggests its potential as an antidepressant agent (Brocco et al., 2006).

Eigenschaften

CAS-Nummer

52293-23-9

Produktname

Piribedil mesylate

Molekularformel

C17H22N4O5S

Molekulargewicht

394.4 g/mol

IUPAC-Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;methanesulfonic acid

InChI

InChI=1S/C16H18N4O2.CH4O3S/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;1-5(2,3)4/h1-5,10H,6-9,11-12H2;1H3,(H,2,3,4)

InChI-Schlüssel

DEZKFCIOSKCCHK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Kanonische SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Andere CAS-Nummern

52293-23-9

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

3605-01-4 (Parent)

Löslichkeit

59.2 [ug/mL]

Synonyme

ET 495
ET-495
ET495
EU 4200
EU-4200
EU4200
Hydrochloride, Piribedil
Mesylate, Piribedil
Mono-hydrochloride, Piribedil
Piribedil
Piribedil Hydrochloride
Piribedil Mesylate
Piribedil Mono hydrochloride
Piribedil Mono-hydrochloride
Piribendyl
Trivastal

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil mesylate
Reactant of Route 2
Reactant of Route 2
Piribedil mesylate
Reactant of Route 3
Reactant of Route 3
Piribedil mesylate
Reactant of Route 4
Reactant of Route 4
Piribedil mesylate
Reactant of Route 5
Reactant of Route 5
Piribedil mesylate
Reactant of Route 6
Reactant of Route 6
Piribedil mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.